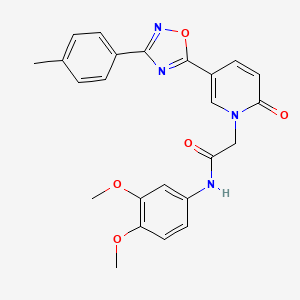

N-(3,4-dimethoxyphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O5/c1-15-4-6-16(7-5-15)23-26-24(33-27-23)17-8-11-22(30)28(13-17)14-21(29)25-18-9-10-19(31-2)20(12-18)32-3/h4-13H,14H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRIVRBHYIZSQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are the CLK1 and DYRK1A kinases . These kinases play an important role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Mode of Action

The compound interacts with its targets, CLK1 and DYRK1A kinases, by inhibiting their activity.

Biochemical Pathways

The inhibition of CLK1 and DYRK1A kinases by the compound affects several biochemical pathways. These kinases are involved in various regulation processes, especially in Alzheimer’s disease. .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex organic compound that incorporates several pharmacologically significant moieties. The presence of the oxadiazole ring and pyridine structure suggests potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes existing research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 414.465 g/mol. Its structure features a dimethoxyphenyl group and a pyridine ring linked to an oxadiazole moiety, which are known for their diverse biological activities.

Anticancer Activity

Research has demonstrated that compounds containing 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. A study highlighted that oxadiazole derivatives can inhibit various cancer cell lines, including human colon adenocarcinoma and breast cancer cells. For instance, one derivative showed an IC50 value of approximately 6.2 μM against the HCT-116 colon carcinoma cell line .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 1 | HCT-116 (Colon) | 6.2 |

| Compound 2 | HeLa (Cervical) | 9.27 |

| Compound 3 | OVXF 899 (Ovarian) | 2.76 |

| Compound 4 | PXF 1752 (Mesothelioma) | 9.27 |

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by studies indicating that oxadiazole derivatives can exhibit antibacterial and antifungal properties. The mechanism of action often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anti-inflammatory and Analgesic Properties

Research has also pointed to anti-inflammatory effects associated with oxadiazole compounds. These properties could be beneficial in treating conditions characterized by chronic inflammation and pain.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit enzymes such as histone deacetylases (HDACs), which play a critical role in cancer progression.

- Interaction with Cellular Receptors : Some studies suggest that these compounds can act as agonists or antagonists at specific receptor sites involved in pain and inflammation pathways.

- Induction of Apoptosis : Certain derivatives have been shown to induce apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives, including the target compound. The study found that modifications to the oxadiazole ring significantly affected the cytotoxicity profiles against different cancer cell lines .

Another study focused on the structure-activity relationship (SAR) of similar compounds, revealing that specific substituents on the phenyl or pyridine rings enhanced biological activity against selected tumor types .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to N-(3,4-dimethoxyphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide have shown selective inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. In vitro assays demonstrated that certain oxadiazole derivatives could inhibit cancer cell proliferation at nanomolar concentrations .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes linked to disease pathways. For example, studies have shown that modifications in the oxadiazole structure can enhance the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression. Some derivatives achieved up to 90% inhibition at low concentrations .

Neuroprotective Effects

Preliminary research suggests that compounds with similar structural features may exhibit neuroprotective effects by inhibiting monoamine oxidase B (MAO-B). This enzyme is associated with neurodegenerative diseases such as Parkinson's disease. The structure–activity relationship (SAR) studies indicate that specific substitutions can significantly enhance MAO-B inhibitory activity .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated a series of oxadiazole derivatives for their anticancer properties against various cell lines, including pancreatic cancer and melanoma. The most potent compound exhibited an IC50 value in the low nanomolar range against cancerous cells while showing minimal toxicity to normal cells .

Case Study 2: HDAC Inhibition

Research conducted on oxadiazole derivatives demonstrated their potential as HDAC inhibitors. The study highlighted that specific modifications to the oxadiazole ring significantly improved their inhibitory potency against HDACs compared to traditional inhibitors like SAHA (suberoylanilide hydroxamic acid) .

Case Study 3: Neuroprotection

A recent investigation into neuroprotective agents explored the effects of various compounds on MAO-B activity. The study revealed that certain derivatives of this compound provided significant inhibition of MAO-B with favorable ADME (absorption, distribution, metabolism, excretion) profiles .

Q & A

Q. What synthetic strategies are recommended for constructing the core structure of this compound?

The compound’s synthesis involves sequential functionalization of the pyridinone, oxadiazole, and acetamide moieties. Key steps include:

- Oxadiazole ring formation : Cyclocondensation of amidoximes with activated carbonyl derivatives (e.g., using N,N-dimethylformamide as a solvent and potassium carbonate as a base) .

- Dihydropyridinone coupling : Nucleophilic substitution or Buchwald-Hartwig amination to link the oxadiazole and pyridinone units .

- Acetamide functionalization : Reacting activated esters (e.g., NHS esters) with the 3,4-dimethoxyphenylamine under mild acidic conditions . Critical parameters: Temperature control (60–100°C), solvent polarity (DMF or THF), and inert atmosphere to prevent oxidation of sensitive intermediates .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the oxadiazole (δ 8.5–9.0 ppm for aromatic protons) and pyridinone (δ 6.5–7.5 ppm for dihydropyridine protons) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 480.1521 for [M+H]⁺) and isotopic patterns .

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, particularly for the p-tolyl-oxadiazole moiety .

Q. What preliminary assays are recommended to evaluate biological activity?

- Kinase inhibition screening : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known oxadiazole-containing inhibitors .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .

Advanced Research Questions

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies?

Q. Table 1: Representative Synthetic Yields Under Varied Conditions

| Step | Solvent | Base | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Oxadiazole formation | DMF | K₂CO₃ | 80 | 72 | |

| Pyridinone coupling | THF | NaH | 60 | 65 | |

| Acetamide conjugation | DCM | Et₃N | RT | 88 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.